1,3-Octadiene

Description

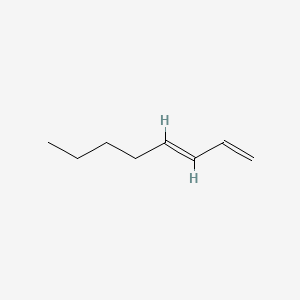

Structure

3D Structure

Properties

IUPAC Name |

(3E)-octa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYUSOHYEPOHLV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020810 | |

| Record name | (E)-1,3-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadiene appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be mildly toxic by inhalation and ingestion. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63597-41-1, 1002-33-1, 39491-65-1 | |

| Record name | OCTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039491651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,3-Octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1,3 Octadiene and Its Analogues

Oligomerization and Dimerization Strategies

Oligomerization and dimerization reactions, particularly those involving 1,3-butadiene (B125203), represent a cornerstone in the synthesis of octadienes. These methods often involve metal catalysis to control the coupling and functionalization of the diene units.

Telomerization Reactions of 1,3-Butadiene with Nucleophiles

Telomerization, defined as the oligomerization of dienes with a nucleophile, is a highly effective route to functionalized octadienes. Palladium catalysts are predominantly employed in these transformations, enabling the selective dimerization of 1,3-butadiene with various nucleophiles, such as alcohols and water.

Palladium-catalyzed telomerization of 1,3-butadiene has been extensively studied and industrialized. The catalytic systems typically consist of a palladium precursor, often a Pd(0) or Pd(II) source, in combination with phosphine (B1218219) ligands. These ligands play a crucial role in modulating the catalyst's activity, selectivity, and stability.

Palladium/Phosphine Systems: A wide array of phosphine ligands, including simple triarylphosphines like triphenylphosphine (B44618) (PPh₃), have been used. However, more sophisticated ligands, such as bulky or electronically tuned phosphines (e.g., tris(o-methoxyphenyl)phosphine, TOMPP), have demonstrated superior performance, leading to higher yields and selectivities for linear products like 1-methoxy-2,7-octadiene (B8591526) (1-MOD) in the telomerization with methanol (B129727) rsc.orgrsc.orgrsc.org. The Dow Chemical process, for instance, utilizes a palladium/triarylphosphine catalytic system for the telomerization of 1,3-butadiene with methanol to produce 1-MOD, a key intermediate for 1-octene (B94956) production rsc.orgrsc.orgresearchgate.net. Similarly, the Kuraray process employs palladium catalysis for the telomerization of butadiene with water to yield 2,7-octadien-1-ol (B1588117) wikipedia.org.

Heterogeneous Catalysts: Efforts have also been made to develop heterogeneous or pseudo-heterogeneous catalysts for improved catalyst recovery and reuse. Palladium complexes supported on layered double hydroxides (LDHs) using ligands like TPPTS (trisodium salt of 3,3′,3′′-phosphanetriyl benzene (B151609) sulfonic acid) have shown promise, achieving comparable turnover numbers to homogeneous systems while also producing higher telomers acs.org.

Table 1: Palladium-Catalyzed Telomerization of 1,3-Butadiene with Nucleophiles

| Catalyst System (Pd precursor + Ligand) | Nucleophile | Solvent | Temperature (°C) | Product Yield (%) | Selectivity (%) | Reference |

| Pd(acac)₂ + PPh₃ | Methanol | - | 60 | ~90 (1-MOD) | ~80 (1-MOD) | rsc.org |

| Pd(acac)₂ + TOMPP | Methanol | - | Ambient | >98 (1-MOD) | High (1-MOD) | rsc.org |

| Pd(acac)₂ + TOMPP | Ethylene (B1197577) Glycol | - | Ambient | >70 (mono-telomer) | High | rsc.org |

| Pd(OAc)₂ + P(o-tol)₃ | Water | - | 80 | ~80 (2,7-octadien-1-ol) | High | wikipedia.org |

The generally accepted mechanism for palladium-catalyzed telomerization of 1,3-butadiene involves the formation of a Pd(0) species, which then coordinates with two molecules of butadiene. This leads to an oxidative coupling, generating a bis(π-allyl)palladium intermediate or a related η³,η¹-octadiendiyl complex rsc.orgwikipedia.orgcatalysis.de.

The catalytic cycle typically begins with the coordination of 1,3-butadiene to a Pd(0) complex. Oxidative coupling of two butadiene molecules forms a Pd(II) intermediate, often described as a ligand–palladium–(η³,η¹-octadiendiyl) species rsc.org. This intermediate can then undergo nucleophilic attack. For example, in the reaction with methanol, protonation of the octadiendiyl ligand followed by attack of methoxide (B1231860) on the allylic system yields 1-methoxy-2,7-octadiene (1-MOD) or its branched isomer rsc.orgwikipedia.org. The regioselectivity (linear vs. branched product) is significantly influenced by the nature of the phosphine ligand coordinated to the palladium center rsc.orgwikipedia.org. Subsequent steps, such as hydrogenation and thermal cracking of the octadiene derivatives, are employed to obtain target molecules like 1-octene rsc.orgrsc.orgwebofjournals.com.

Hydrodimerization Approaches to 1,7-Octadiene (B165261)

Hydrodimerization of 1,3-butadiene is a direct route to C8 dienes, with 1,7-octadiene being a particularly valuable isomer due to its terminal double bonds, which facilitate further functionalization googleapis.comwikipedia.org. This process typically involves the addition of hydrogen equivalents across the conjugated system of two butadiene molecules.

Palladium complexes, often in conjunction with tertiary phosphine ligands, are effective catalysts for the hydrodimerization of butadiene. Reducing agents such as formic acid or alkali/alkaline earth metal formates, often in the presence of water, serve as the hydrogen source googleapis.comepo.org. The choice of solvent is also critical, with polar aprotic solvents like dialkyl sulphoxides, N,N-dialkyl-alkanamides, or substituted pyridines showing good performance googleapis.com. For instance, a process utilizing palladium, a specific tertiary phosphine with branched alkyl groups, formic acid, and a base in a dialkyl sulphoxide solvent yields 1,7-octadiene with high selectivity googleapis.comepo.org. Nickel catalysts have also been explored for the hydrodimerization of butadiene rsc.orgrsc.orgresearchgate.net.

Table 2: Hydrodimerization of 1,3-Butadiene to 1,7-Octadiene

| Catalyst System (Pd/Ni precursor + Ligand) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

| Pd/Tertiary Phosphine | Formic Acid | Dialkyl sulphoxide | 50-120 | High | High (1,7-octadiene) | googleapis.comepo.org |

| Pd/Tri-substituted monodentate phosphine | Formate salt | Aprotic polar | - | - | High (1,7-octadiene) | wipo.int |

| Pd/Tertiary phosphine | Formic acid | Pyridine | - | - | High (1,7-octadiene) | google.com |

Reductive Dimerization Reactions

Reductive dimerization encompasses a broader category of reactions where two molecules are coupled with the formal addition of hydrogen equivalents. While hydrodimerization is a prime example, other reductive pathways can also lead to diene formation.

Electrochemical methods have been investigated for the valorization of CO₂, with acetylene (B1199291) being produced and subsequently undergoing reductive dimerization to 1,3-butadiene acs.orgchemrxiv.org. However, these methods start from CO₂ and acetylene, not directly from 1,3-butadiene itself for octadiene formation.

Nickel-catalyzed hydrodimerization of butadiene using morpholine (B109124) and formaldehyde (B43269) as an H-donor system has also been reported, yielding octadienes rsc.orgrsc.org. In this system, N-hydroxymethylmorpholine acts as the H-donor, producing N-formylmorpholine as a byproduct rsc.org.

Cross-Coupling Methodologies

Cross-coupling reactions, particularly those catalyzed by palladium and nickel, offer modular approaches to construct complex diene structures by forming new carbon-carbon bonds between different molecular fragments. These methods are highly versatile for synthesizing substituted 1,3-dienes and related conjugated systems.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for C-C bond formation. It can be employed to synthesize 1,3-dienes by coupling alkenyl halides or triflates with alkenylboronic acids or esters organic-chemistry.orgwikipedia.org. A notable application involves a sequential process where a base-free Suzuki-Miyaura coupling of propargyl alcohols with boronic acids generates an intermediate allene, which then isomerizes to the desired 1,3-diene acs.orgnih.gov. Nickel-catalyzed Suzuki-Miyaura coupling has also been adapted for diene synthesis, for example, by coupling propargyl alcohols with boronic acids, leading to 1,3-dienes via allenyl rearrangement ajol.infoajol.info.

Mizoroki-Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of unsaturated halides (or triflates) with alkenes organic-chemistry.orgwikipedia.org. This methodology can be used to synthesize 1,3-dienes by reacting vinyl halides with alkenes organic-chemistry.orgrsc.org. Oxidative Heck reactions, employing palladium(II) catalysis, have been developed to form complex dienes and polyenes from vinyl boronic esters and olefins, often with high stereoselectivity acs.orgacs.org.

Other Cross-Coupling Reactions: Various other cross-coupling reactions, such as the Stille reaction (coupling of organostannanes with halides), Kumada-Corriu, and Negishi couplings, have also been utilized for the synthesis of conjugated dienes mdpi.com. These methods offer different substrate scopes and selectivities, broadening the synthetic toolkit for diene construction.

Table 3: Cross-Coupling Reactions for Diene Synthesis

| Reaction Type | Catalyst System (Metal precursor + Ligand) | Coupling Partners | Conditions | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(0) / Pd(II) + Ligand | Alkenyl halide/triflate + Alkenylboronic acid/ester | Base, Solvent, Heat | Conjugated Dienes | Moderate-Excellent | organic-chemistry.orgwikipedia.org |

| Suzuki-Miyaura/Isom. | Pd(0) / Pd(II) + Ligand | Boronic acid + Propargyl alcohol | Base-free, Solvent, Heat | 1,3-Dienes | Moderate-High | acs.orgnih.gov |

| Ni-catalyzed Suzuki | NiCl₂(PCy₃)₂ | Boronic acid + Propargyl alcohol | Base-free, Solvent, Heat | 1,3-Dienes (via allene) | Reasonable-Good | ajol.infoajol.info |

| Heck | Pd(0) / Pd(II) + Ligand | Vinyl halide + Alkene | Base, Solvent, Heat | Dienes | - | organic-chemistry.orgwikipedia.org |

| Oxidative Heck | Pd(II)/sulfoxide | Vinyl boronic ester + Olefin | Aerobic, Solvent, Heat | Dienes, Polyenes | Good | acs.orgacs.org |

| Stille | Pd(0) + Ligand | (E)-(iodovinyl)benzene + Stannyl derivative | Solvent, Heat | 1,3-Diene | Good | mdpi.com |

| Negishi | Pd(PPh₃)₄ | (E)-1-Iohex-1-ene + Ethynylzinc chloride | RT, THF | Diene | 83 | mdpi.com |

Mechanistic Investigations of 1,3 Octadiene Reactivity and Transformations

Mechanistic Studies of Telomerization and Dimerization

The telomerization of 1,3-dienes, like 1,3-octadiene (B86258), is a catalytic process involving the linear dimerization of the diene with the simultaneous addition of a nucleophile. wikipedia.org This reaction, discovered independently in the late 1960s, can be catalyzed by palladium(0) complexes. The catalytic cycle is initiated by the oxidative coupling of two diene molecules to a Pd(0) center, forming a bis(π-allyl)palladium intermediate. nih.gov Subsequent protonation of this intermediate by a nucleophile, such as methanol (B129727), at the C6 position leads to an η³-,η¹-octadienyl ligand complex. wikipedia.orgrsc.org The nucleophile then attacks the η³-octadienyl chain at either the 1- or 3-position, resulting in linear or branched products, respectively. wikipedia.org Finally, the product telomer is released, regenerating the catalyst for the next cycle. wikipedia.org

The choice of ligand on the palladium catalyst significantly influences the reaction's selectivity. For instance, triarylphosphines are commonly used in industrial processes. rsc.org The nature of the phosphine (B1218219) ligand, including its steric and electronic properties, can direct the reaction towards either telomerization or dimerization, which produces 1,3,7-octatriene. acs.org Computational studies have shown that the C-C bond formation from a complex containing one trans- and one cis-butadiene in a syn orientation is both kinetically and thermodynamically favorable. nih.gov

The general mechanism for palladium-catalyzed telomerization of 1,3-butadiene (B125203) with methanol is depicted below:

Step 1: Oxidative Coupling: Two molecules of 1,3-butadiene couple to a Pd(0) catalyst.

Step 2: Protonation: A nucleophile (e.g., methanol) protonates the resulting intermediate. rsc.org

Step 3: Nucleophilic Attack: The nucleophile attacks the octadienyl chain. wikipedia.org

Step 4: Product Release: The final product is released, and the catalyst is regenerated. wikipedia.org

Reaction Pathways in Carbonylation of 1,3-Dienes

The carbonylation of 1,3-dienes, including this compound, offers a direct route to introduce carbonyl functionalities, leading to valuable products like esters and diesters. unimi.itsciopen.com The mechanism of palladium-catalyzed carbonylation typically involves the formation of a palladium hydride active species. unimi.it This species adds to the 1,3-diene to form a π-allyl palladium complex. unimi.it Subsequent coordination of carbon monoxide (CO) and its insertion into the palladium-carbon bond generates an acylpalladium intermediate. unimi.itnih.gov Nucleophilic attack by an alcohol, for instance, then yields a β,γ-unsaturated ester. unimi.itsciopen.com This initial product can undergo isomerization followed by a second carbonylation cycle to produce aliphatic diesters like adipates. unimi.it

The reaction conditions, particularly the solvent and ligands, play a crucial role in directing the reaction pathway and selectivity. unimi.it For example, in the palladium-catalyzed dicarbonylation of 1,3-butadiene, the use of toluene (B28343) as a solvent with specific phosphine ligands favors the formation of dimethyl adipate (B1204190), whereas in pure methanol, the reaction may stop at the monocarbonylation stage. unimi.it

A proposed mechanism for the nickel-catalyzed four-component carbonylation of 1,3-butadiene involves a radical pathway. nih.gov This cascade reaction starts with the formation of an aryl nickel intermediate, which then undergoes CO insertion. nih.gov A single electron transfer (SET) process generates a radical that is trapped by the diene, leading to an allylic intermediate. nih.gov This intermediate then reacts with the acyl nickel species, and subsequent reductive elimination yields the final β,γ-unsaturated ketone. nih.gov

Table 1: Key Intermediates in the Carbonylation of 1,3-Dienes

| Intermediate | Description |

|---|---|

| Palladium Hydride (Pd-H) | The active catalytic species that initiates the reaction. unimi.it |

| π-Allyl Palladium Complex | Formed by the addition of the Pd-H species to the 1,3-diene. unimi.it |

| Acylpalladium Species | Generated after the insertion of carbon monoxide. unimi.itnih.gov |

| Aryl Nickel Intermediate | Formed in nickel-catalyzed systems through transmetalation. nih.gov |

Mechanisms of Polymerization Processes

The anionic polymerization of 1,3-dienes is a chain-growth process initiated by anions. wikipedia.org The mechanism was first clearly described by Michael Szwarc in 1956, who demonstrated the "living" nature of the polymerization of styrene (B11656) initiated by sodium naphthalenide. wikipedia.orguni-bayreuth.de In this process, an electron is transferred from the initiator to the monomer, forming a radical anion which then dimerizes to a dianion that propagates the polymerization. uni-bayreuth.de For 1,3-dienes, alkali metals can also act as initiators, generating radical anions on the monomer that dimerize to form bifunctional anionic propagating chains. uni-bayreuth.de

The geometry of the diene monomer is a critical factor in its polymerizability. A combined synthetic, kinetic, and theoretical study on the homopolymerization of 1,3-diene monomers with fixed cisoid or transoid geometries revealed that a cisoid conformation is necessary for propagation in nonpolar solvents. rsc.org

Table 2: Key Factors in Anionic Polymerization of 1,3-Dienes

| Factor | Description |

|---|---|

| Initiator | Typically strong anions or species capable of electron transfer, such as alkyllithiums or sodium naphthalenide. wikipedia.orguni-bayreuth.de |

| Monomer Structure | Monomers with electron-withdrawing groups are more susceptible to anionic polymerization. For 1,3-dienes, a cisoid geometry is required for propagation. rsc.org |

| Solvent | The polarity of the solvent influences the nature of the ion pair at the propagating chain end, which in turn affects the stereochemistry of the resulting polymer. rsc.org |

| Living Nature | In the absence of termination or chain transfer reactions, the polymerization is "living," allowing for the synthesis of block copolymers and polymers with controlled molecular weights. wikipedia.orguni-bayreuth.de |

Investigating Hydroacylation Mechanisms

Hydroacylation involves the addition of an aldehyde's C-H bond across a C=C double bond. For 1,3-dienes, this reaction can be catalyzed by various transition metals, including rhodium, ruthenium, and cobalt, each often proceeding through a distinct mechanism. nih.govescholarship.org

The well-established mechanism for rhodium-catalyzed olefin hydroacylation begins with the oxidative addition of the aldehyde's C-H bond to the Rh(I) center, forming an acyl-Rh(III)-hydride intermediate. nih.gov Subsequent migratory insertion of the diene into the Rh-H bond and reductive elimination yields the ketone product. nih.gov A significant challenge in this pathway is the competing decarbonylation of the acyl-rhodium hydride intermediate. nih.gov

Cobalt-catalyzed hydroacylation of 1,3-dienes can proceed via a different pathway that avoids the formation of an acylmetal hydride, thus suppressing decarbonylation. rsc.org This mechanism involves an initial oxidative cyclization of the aldehyde and the diene with the cobalt catalyst. nih.govrsc.org This is followed by a β-hydride elimination and reductive elimination to give the final product. nih.govnih.gov The regioselectivity of cobalt-catalyzed hydroacylation can be controlled by the choice of ligands and the nature of the aldehyde. nih.govnsf.gov

Ruthenium-catalyzed hydroacylation of 1,3-dienes also offers a unique mechanistic route. It starts with the addition of a ruthenium(II) hydride into the diene to form a σ-allyl complex. escholarship.org This is followed by coordination of the aldehyde and insertion into the Ru-C bond, and subsequent β-hydride elimination regenerates the catalyst and releases the β,γ-unsaturated ketone. escholarship.org

Computational Insights into Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of reactions involving 1,3-dienes. acs.orgrsc.org DFT calculations can provide valuable information on transition state geometries, reaction energies, and the influence of substituents and catalysts on reactivity and selectivity. acs.orgresearchgate.net

For instance, in the Diels-Alder reaction of butadiene and ethylene (B1197577), DFT studies have been used to compare the concerted and stepwise diradical pathways. acs.org The Becke3LYP/6-31G* level of theory has been shown to provide excellent geometries and energies for both pathways, with results indicating that the concerted path is lower in energy. acs.org DFT calculations have also been employed to study hetero-Diels-Alder reactions, predicting early, concerted, and asynchronous transition states. rsc.org

In the context of catalyzed reactions, computational studies have provided detailed insights into the telomerization of 1,3-butadiene. nih.gov These studies have shown that the C-C coupling step is both kinetically and thermodynamically favorable, and they have helped to rationalize the observed regioselectivity. nih.gov Similarly, DFT calculations have been used to investigate the mechanism of cobalt-catalyzed hydroacylation, supporting a pathway that involves oxidative cyclization followed by β-hydride elimination. acs.org Computational chemistry is also instrumental in understanding reaction mechanisms within complex environments like supramolecular cavities, where experimental characterization of intermediates is challenging. bohrium.com

Studies on Isomerization and Hydrogen Migration

The isomerization of dienes is a fundamental process in organic chemistry. For 1,3-dienes, this can involve the interconversion of geometric isomers (cis/trans) or the migration of the double bonds along the carbon chain.

Rhodium(I) complexes can catalyze the isomerization of 1,4-dienes to their conjugated 1,3-diene counterparts. rsc.org The proposed mechanism for this primary isomerization involves a (η³-allyl)hydrido-rhodium intermediate, which is formed after the dissociation of one of the double bonds from the metal center. rsc.org The subsequent slower isomerization from the cis-1,3-diene to the more stable trans-1,3-diene is thought to proceed through a η³–η¹–η³ interconversion of the syn and anti configurations of the allyl ligand. rsc.org

Cobalt complexes have also been shown to catalyze the multipositional isomerization of conjugated dienes. acs.orgorganic-chemistry.org Mechanistic studies, including deuterium (B1214612) labeling and DFT calculations, suggest a pathway involving the insertion of the alkene into a cobalt hydride species to form a π-allyl cobalt intermediate, followed by β-hydride elimination. acs.org

In some cases, diene isomerization can be part of a more complex transformation. For example, a heterobimetallic M---Zr (M = Al, Zn, Mg) hydride complex can catalyze the isomerization of 1,5-cyclooctadiene (B75094) to 1,3-cyclooctadiene, and in the case of zinc, further on-metal isomerization to cyclooctyne (B158145) can occur. acs.org The mechanism for this diene-to-alkyne isomerization involves a series of β-hydride elimination, rotation, and hydrozirconation steps. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,7-Octatriene |

| 1-Methoxy-2,7-octadiene (B8591526) |

| 3-Methoxy-1,7-octadiene (B8561850) |

| 4-Vinylcyclohexene |

| Adipates |

| Alcohols |

| Aldehydes |

| Alkenes |

| Alkyl bromides |

| Alkynes |

| Allyl trifluoroborates |

| Ammonia |

| Aniline |

| Arylboronic acids |

| Benzene (B151609) |

| Butadiene |

| Carbon monoxide |

| Carboxylic acids |

| Cyclooctene |

| Cyclopentadiene |

| Dimethyl adipate |

| Ethylene |

| Formaldehyde (B43269) |

| Formic acid |

| Heptanal |

| Isobutyraldehyde |

| Isoprene (B109036) |

| Ketones |

| Methanol |

| Methyl 3-pentenoate |

| Palladium |

| Rhodium |

| Ruthenium |

| Styrene |

| Tetrahydrofuran |

| Toluene |

| Water |

| Zinc |

Catalytic Transformations Involving 1,3 Dienes

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone in the functionalization of 1,3-dienes, offering pathways for difunctionalization, telomerization, and carbonylation reactions. The development of palladium-catalyzed reactions has been significantly advanced by meticulous ligand design, which dictates reactivity, regioselectivity, and enantioselectivity.

Table 1: Palladium-Catalyzed Telomerization of 1,3-Butadiene (B125203) with Methanol (B129727)

| Catalyst System (Pd Source + Ligand) | Nucleophile | Reaction Conditions | Key Product(s) | Yield/Selectivity | Citation |

| [Pd(cinnamyl)Cl]2 + Xantphos | Methanol | Ambient temperature | 1-methoxy-2,7-octadiene (B8591526) (1-MODE) | Quantitative yield, 93% selectivity for 1-MODE | rsc.orgrsc.org |

| Pd(PPh3)4 | Methanol | Not specified | 1-methoxy-2,7-octadiene (1-MODE) | Moderate to good yield, poor linear/branched selectivity | rsc.org |

| Pd(OAc)2 + PPh3 | Methanol | 90 °C | 1,3,7-octatriene | Moderate to good yield | acs.org |

Ruthenium and rhodium catalysts are employed in various transformations involving dienes, including isomerization, coupling reactions, and metathesis.

Rhodium catalysis has been utilized for the isomerization of alkynes and allenes to 1,3-dienes d-nb.infothieme-connect.comresearchgate.net. For example, the treatment of 1-aryl-1-octyne with allyltributylstannane (B1265786) under rhodium catalysis can yield 1-aryl-1,3-octadiene thieme-connect.com. Rhodium complexes are also effective in asymmetric conjugate addition reactions when employing specific chiral diene ligands, such as those derived from the bicyclo[2.2.2]octadiene framework, achieving high enantioselectivities organic-chemistry.org.

Ruthenium catalysts are prominent in alkene-alkyne coupling reactions, which can lead to the formation of conjugated dienes and polyketide motifs acs.orgresearchgate.net. These reactions often involve the coupling of vinyl boronic acids or related species with alkynes, creating stereodefined 1,4-dienes or 1,3-dienyl-6-oxy polyketide structures acs.orgresearchgate.net. Ruthenium-based catalysts are also central to olefin metathesis, a process that can involve dienes as substrates or products, such as in the ring-closing metathesis of 1,7-octadiene (B165261) researchgate.netrsc.org.

Table 4: Rhodium and Ruthenium Catalyzed Transformations

| Catalyst System (Metal Source + Ligand) | Substrate(s) | Reaction Type | Product(s) | Key Findings/Selectivity | Citation |

| Rhodium/Allyltributylstannane | 1-aryl-1-octyne | Isomerization | 1-aryl-1,3-octadiene | Good yield | thieme-connect.com |

| Rhodium/Chiral Diene Ligand | Enones, Arylboronic acids | Asymmetric Conjugate Addition | Addition products | High enantioselectivity (up to 99.5% ee) | organic-chemistry.org |

| Ruthenium/Vinyl Boronic Acids + Alkynes | Vinyl Boronic Acids, Alkynes | Alkene-Alkyne Coupling | 3-boryl-1,4-dienes, 1,3-dienyl-6-oxy polyketides | Stereoselective, forms up to 3 contiguous sp3 stereocenters | acs.orgresearchgate.net |

| Ruthenium Catalysts (e.g., Grubbs') | 1,7-octadiene | Ring-Closing Metathesis | Cycloalkenes + alkenes | 1,7-octadiene reacted fastest among simple dienes | researchgate.net |

Emerging Catalytic Systems for Diene Reactivity

The field of diene catalysis continues to evolve with the exploration of novel catalytic systems and methodologies. For instance, the development of new ligands for established metals like palladium and cobalt has led to enhanced selectivity and broader substrate scope. Emerging strategies also include the use of earth-abundant metals and photocatalysis for diene transformations. While specific examples for 1,3-octadiene (B86258) in these newer systems are still developing, the general trends show a move towards more sustainable and efficient catalytic processes. For example, the use of cobalt catalysts with specific chiral ligands has enabled highly enantioselective hydrovinylation of 1,3-dienes nih.govrsc.orgrsc.org. Furthermore, nickel-catalyzed cross-tetramerization reactions involving tetrafluoroethylene, styrenes, alkynes, and ethylene (B1197577) have demonstrated selective formation of functionalized 1,3-dienes, highlighting the potential for novel diene synthesis acs.org.

Compound List

this compound

1,3-Butadiene

1-methoxy-2,7-octadiene (1-MODE)

3-methoxy-1,7-octadiene (B8561850) (3-MODE)

1,3,7-Octatriene

4-Vinylcyclohexene

Allylic carbonates

Allylic carbamates

Pyrone

Homoallenylboronates

Allyl acetate (B1210297)

Allyltributylstannane

1-aryl-1-octyne

1-aryl-1,3-octadiene

N-tosyl-2-aminophenols

3,4-dihydro-2H-1,4-benzoxazines

Alkyl fluorides

Aryl Grignard reagents

1,6-Octadienes

Perfluoroarenes

3-perfluoroarylated-1,7-octadienes

Alkyl halides

Alkyl tosylates

Grignard reagents

Alkenes

Alkynes

Ethylene

Tetrafluoroethylene (TFE)

Styrenes

3,3,4,4-tetrafluorobutyl chain

Vinyl halides

1-Alkenylboronates

1,3-alkadienyl-1,3,2-benzodioxaboroles

(E)- or (Z)-2-bromo-1-phenylthio-1-alkenes

1-Phenylthio-1,3-alkadienes

1,3,5-alkatrienes

Conjugated alkatrienes

Conjugated tetraenes

3-halo-2-alken-1-ones

Conjugated dienones

Vinyl ethers

Tris(2-ethoxyvinyl)borane

(2-ethoxyvinyl)-1,3,2-benzodioxaborole

Aryl or benzyl (B1604629) halide

Sulfonyl hydrazides

Chiral allylic sulfones

Aldehydes

Ketones

Myrcene

Sorbic acid

Piperine

Phthalazinones

Vinyl boronic acids

Carboxylic acids

Carbonyl compounds

N-alkyl amides

N-aryl amides

Chiral amides

Aliphatic lactams

N-methylformamide

β,γ-unsaturated amides

α-substituted β,γ-unsaturated amides

Aryl iodines

Sodium dialkyl malonate

Indenes

N-heterocyclic carbenes (NHCs)

Cyclopentadienylruthenium(II) cyclooctadiene chloride

Cyclopentadienylruthenium(II) trisacetonitrile hexafluorophosphate (B91526)

Cerium(III) trichloride (B1173362) heptahydrate

Palladium carbene catalysts

1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-3H-imidazolidenylpalladium(0)

Diphosphine ligands

Phosphine (B1218219) ligands

Phosphoramidite (B1245037) ligands

Chiral phosphine-amido-oxazoline (PAO) ligands

DIOP ligands

BDPP ligands

Josiphos ligands

Mono- or bidentate phosphines

(Benzo)furylphosphine ligands

Chiral pyridinebis(oxazoline) ligands

Phospholanes

Bis-oxazolines

Amido-diphosphine-oxazoline ligands

Organozinc pivalates

Difluoroalkyl bromides

(Hetero)arylzinc pivalates

Difluoroalkylarylation reagents

Stereochemical and Regiochemical Control in Diene Chemistry

Stereoselective Synthesis of 1,3-Octadiene (B86258) Isomers

The synthesis of specific stereoisomers of this compound requires methods that can control the geometry of the two double bonds. Transition-metal-catalyzed cross-coupling reactions are powerful tools for achieving high stereoselectivity. While specific examples detailing the synthesis of all four isomers of this compound are not extensively documented in readily available literature, the principles of stereoselective synthesis of 1,3-dienes can be applied.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are prominent in the stereoselective formation of 1,3-dienes. The stereochemistry of the resulting diene is often dictated by the stereochemistry of the starting vinylmetallic and vinyl halide reagents. For instance, the coupling of a (E)-vinylborane with a (Z)-vinyl halide in a Suzuki reaction can lead to the formation of an (E,Z)-1,3-diene.

Below is a conceptual table illustrating potential synthetic routes to this compound isomers based on established palladium-catalyzed cross-coupling methodologies.

Conceptual Synthetic Routes to this compound Isomers

| Target Isomer | Reagent 1 (Stereochemistry) | Reagent 2 (Stereochemistry) | Catalyst System (Illustrative) |

|---|---|---|---|

| (E,E)-1,3-Octadiene | (E)-1-Hexenylboronic acid | (E)-Vinyl bromide | Pd(PPh₃)₄, Base |

| (E,Z)-1,3-Octadiene | (E)-1-Hexenylboronic acid | (Z)-Vinyl bromide | Pd(PPh₃)₄, Base |

| (Z,E)-1,3-Octadiene | (Z)-1-Hexenylboronic acid | (E)-Vinyl bromide | Pd(PPh₃)₄, Base |

| (Z,Z)-1,3-Octadiene | (Z)-1-Hexenylboronic acid | (Z)-Vinyl bromide | Pd(PPh₃)₄, Base |

Regioselectivity in Catalytic Additions and Functionalizations

Catalytic additions to this compound can proceed via 1,2- or 1,4-addition, and the control of this regioselectivity is a key challenge. The outcome is influenced by the catalyst, ligands, and reaction conditions.

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a prime example where regioselectivity is crucial. Rhodium-based catalysts are commonly employed, and the choice of phosphine (B1218219) or phosphite (B83602) ligands can steer the reaction towards the desired regioisomer. For 1,3-dienes, hydroformylation can yield various unsaturated aldehydes. While extensive data specifically for this compound is limited, studies on similar 1,3-dienes show that ligand design can favor the formation of either the 1,2- or 1,4-addition product. researchgate.netscispace.com

The following table illustrates the potential regioselective outcomes in the hydroformylation of this compound based on general principles of rhodium catalysis.

Potential Regioselective Outcomes in the Hydroformylation of this compound

| Catalyst/Ligand System | Major Product Type | Plausible Product Structure(s) |

|---|---|---|

| Rh(acac)(CO)₂ / PPh₃ | Linear and Branched Aldehydes | Non-2-en-1-al, 2-Methylnon-3-enal |

| Rh(acac)(CO)₂ / Bulky Phosphite | Linear Aldehyde (1,4-addition) | Non-2-en-1-al |

| Rh(acac)(CO)₂ / Chelating Diphosphine | Branched Aldehyde (1,2-addition) | 2-Methylnon-3-enal |

Diastereoselective and Enantioselective Processes

Introducing chirality into molecules derived from this compound can be achieved through diastereoselective and enantioselective reactions. These processes utilize chiral catalysts or auxiliaries to favor the formation of one stereoisomer over others.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings with controlled stereochemistry. When a chiral catalyst is used, the reaction can proceed enantioselectively. While specific enantioselective Diels-Alder reactions involving this compound as the diene are not widely reported, the principles of asymmetric catalysis in these reactions are well-established. Chiral Lewis acids or organocatalysts can create a chiral environment that directs the approach of the dienophile to one face of the diene, leading to an excess of one enantiomer.

Nickel-catalyzed enantioselective hydrofunctionalizations of 1,3-dienes have also emerged as a valuable tool for synthesizing chiral molecules. rsc.org These reactions, such as hydroamination and hydroarylation, can introduce new functional groups with high enantioselectivity.

The table below provides a conceptual overview of potential enantioselective reactions involving this compound.

Conceptual Enantioselective Reactions of this compound

| Reaction Type | Chiral Catalyst/Reagent (Example) | Potential Chiral Product |

|---|---|---|

| Diels-Alder Reaction | Chiral Lewis Acid (e.g., a chiral oxazaborolidine) | Chiral cyclohexene (B86901) derivative |

| Hydroamination | Ni-catalyst with a chiral phosphine ligand | Chiral allylic amine |

| Hydroarylation | Ni-catalyst with a chiral phosphoramidite (B1245037) ligand | Chiral allylic arene |

Stereoregular Polymerization of Dienes

The polymerization of 1,3-dienes can lead to polymers with different microstructures, including 1,4-cis, 1,4-trans, and 1,2-vinyl units. The control of this stereoregularity is of great industrial importance as it determines the physical properties of the resulting polymer. Lanthanide-based catalysts, particularly those containing neodymium, have shown high activity and stereoselectivity in the polymerization of 1,3-dienes, including this compound. rsc.orgmdpi.comrsc.org

The microstructure of poly(this compound) is highly dependent on the catalyst system and polymerization conditions. Neodymium-based Ziegler-Natta catalysts, for instance, can produce polymers with a high content of 1,4-cis units, leading to materials with elastomeric properties.

The following table summarizes the influence of different neodymium-based catalyst systems on the microstructure of poly(this compound), based on available research findings.

Microstructure of Poly(this compound) with Neodymium-Based Catalysts

| Catalyst System | Polymerization Conditions | 1,4-cis (%) | 1,4-trans (%) | 1,2-Vinyl (%) |

|---|---|---|---|---|

| Nd(versatate)₃ / Al(i-Bu)₂H / t-BuCl | Hexane, 70°C | >95 | <5 | <1 |

| NdCl₃·3iPrOH / AlEt₃ | Toluene (B28343), 50°C | ~97 | ~2 | ~1 |

| Nd(AlMe₄)₃ / Et₂AlCl | Toluene, 25°C | >98 | - | <2 |

Advanced Analytical and Spectroscopic Characterization Techniques for Dienic Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 1,3-octadiene (B86258), NMR provides information about the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the double bonds. The principles of NMR involve placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses, causing nuclei with magnetic moments to resonate at specific frequencies slideshare.netcore.ac.uk. These resonance frequencies, or chemical shifts, are highly sensitive to the local electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for identifying the different types of hydrogen atoms present in this compound and their immediate surroundings. The chemical shift (δ) of a proton signal, measured in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), provides information about its electronic environment libretexts.org. Vinylic protons, those directly attached to the double bonds, are deshielded by the π electron system and typically resonate in the range of 5.20-6.40 ppm, with conjugated systems often exhibiting signals at the lower field end of this range nih.gov. Allylic protons, located on carbons adjacent to the double bonds, are also influenced by the unsaturation and usually appear in the range of 1.40-3.00 ppm nih.gov. The remaining aliphatic protons (CH₂ and CH₃ groups) will resonate at higher fields, typically between 0.80-2.00 ppm nih.gov.

Furthermore, spin-spin coupling (J-coupling) between non-equivalent protons provides information about the number of adjacent protons and their relative orientation, which is vital for determining stereochemistry (e.g., cis/trans configurations of double bonds) and connectivity slideshare.netuobasrah.edu.iq.

Table 1: ¹H NMR Chemical Shifts (Representative for Conjugated Dienes)

| Proton Type | Expected Chemical Shift (ppm) | Notes |

| Vinylic (C=CH) | 5.20 - 6.40 | Conjugation typically shifts these protons downfield compared to isolated alkenes nih.gov. |

| Allylic (C-CH₂-C=C) | 1.40 - 3.00 | Protons adjacent to double bonds. |

| Alkyl (CH₂, CH₃) | 0.80 - 2.00 | Standard aliphatic proton signals. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a complementary view by characterizing the carbon backbone of this compound. ¹³C NMR spectra typically exhibit a wider chemical shift range (up to 200 ppm) compared to ¹H NMR, which often results in better resolution and fewer overlapping signals, allowing for the assignment of each unique carbon atom libretexts.org.

The carbon atoms involved in the double bonds (sp² hybridized carbons) of this compound are expected to resonate in the range of 110-150 ppm libretexts.org. The specific positions within this range are influenced by the degree of substitution and conjugation. Allylic carbons, being adjacent to the double bonds, typically appear in the 20-40 ppm range, while the remaining aliphatic carbons (sp³ hybridized) will resonate in the 10-30 ppm region libretexts.org. The absence of signal overlap in ¹³C NMR spectra, compared to ¹H NMR, greatly aids in identifying the number of distinct carbon environments within the molecule libretexts.org.

Table 2: ¹³C NMR Chemical Shifts (Representative for Conjugated Dienes)

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| sp² (Vinylic) | 110 - 150 | Conjugation influences these shifts; carbons directly involved in conjugated systems show specific ranges. |

| sp³ (Allylic) | 20 - 40 | Carbons adjacent to double bonds. |

| sp³ (Alkyl) | 10 - 30 | Standard aliphatic carbon signals. |

For complex molecules or to definitively assign signals, two-dimensional (2D) NMR techniques are invaluable. These experiments correlate signals from different nuclei, providing crucial connectivity information that is not apparent from one-dimensional (1D) spectra core.ac.ukmdpi.com.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals through-bond correlations between protons that are coupled to each other, typically over two or three bonds. This helps to trace out proton spin systems and establish connectivity within the aliphatic and vinylic portions of this compound core.ac.uk.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes direct one-bond correlations between protons and the carbons to which they are directly attached. This is extremely useful for assigning ¹³C signals based on known ¹H assignments core.ac.ukmdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for connecting different fragments of a molecule and confirming the positions of double bonds and functional groups, especially where direct correlations are absent core.ac.ukmdpi.com.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations tu.edu.iqswayam2.ac.in. The specific frequencies at which bonds vibrate are characteristic of their type and environment.

For this compound, key absorption bands would include those associated with the carbon-carbon double bonds and the carbon-hydrogen bonds. The C=C stretching vibration in isolated alkenes typically appears around 1640-1680 cm⁻¹ wikipedia.org. However, in conjugated dienes like this compound, the interaction between the two double bonds leads to a splitting of the C=C stretching absorption into two bands, usually observed near 1600 cm⁻¹ and 1650 cm⁻¹. This phenomenon arises because conjugation reduces the bond order of the double bonds and increases the bond order of the intervening single bond, leading to lower vibrational frequencies tu.edu.iqspcmc.ac.in. The vinylic C-H stretching vibrations, where hydrogen is attached to an sp² hybridized carbon, are found at higher wavenumbers, typically in the range of 3075-3090 cm⁻¹ spcmc.ac.inlibretexts.org. Aliphatic C-H stretching vibrations from the CH₂ and CH₃ groups will appear in the 2850-3000 cm⁻¹ region spcmc.ac.in.

Table 3: FT-IR Absorption Bands (Characteristic for Conjugated Dienes)

| Functional Group/Vibration | Characteristic Wavenumber (cm⁻¹) | Notes |

| C=C Stretch (Conjugated) | 1600 - 1650 | Unsymmetrical conjugated dienes show two bands (near 1600 and 1650 cm⁻¹); conjugation lowers frequency due to partial bond character tu.edu.iqwikipedia.orgspcmc.ac.in. |

| C-H Stretch (Vinylic) | 3075 - 3090 | Protons attached to sp² hybridized carbons. |

| C-H Stretch (Alkyl) | 2850 - 3000 | Saturated hydrocarbon C-H stretching. |

Chromatographic Methods for Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a sample. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is particularly powerful for volatile compounds like alkenes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a gold standard for analyzing volatile organic compounds oup.com. In GC, a sample is vaporized and passed through a column containing a stationary phase. Compounds separate based on their differing volatilities and affinities for the stationary phase oup.comresearchgate.net. As each separated compound elutes from the GC column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically using electron impact (EI), and then separates these ions based on their mass-to-charge ratio (m/z) oup.comacdlabs.com. The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a molecular fingerprint, which can be compared to spectral libraries (e.g., NIST) for compound identification oup.comgoogle.comthermofisher.com. For this compound (C₈H₁₄), the molecular ion peak would be expected at m/z 110. Common fragmentation patterns for hydrocarbons of this size include the formation of alkyl cations, such as the propyl cation (m/z 43), butyl cation (m/z 57), and pentyl cation (m/z 85) pearson.com. GC-MS is vital for identifying isomers, quantifying components, and detecting trace impurities in samples of this compound google.com.

Theoretical and Computational Studies of Dienic Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods offer a powerful toolkit for investigating the intrinsic properties of molecules, such as their electronic distribution, orbital energies, and inherent reactivity. These calculations allow researchers to probe aspects of molecular behavior that are not directly observable through conventional experiments.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. For 1,3-octadiene (B86258) and related conjugated dienes, DFT calculations have been extensively employed to determine optimized molecular geometries, electronic properties, and reactivity indices. Studies have utilized various DFT functionals, such as B3LYP and M06-2X, to investigate the electronic structure of dienes, including the distribution of electron density and the nature of chemical bonds researchgate.netresearchgate.nettamuc.edunih.govrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net.

DFT calculations are instrumental in predicting the energies of frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap. This HOMO-LUMO gap is a key indicator of a molecule's electronic excitation properties and its potential reactivity in various chemical transformations, such as cycloaddition reactions researchgate.netntnu.no. Furthermore, DFT has been applied to study the mechanisms and transition states of reactions involving dienes, providing detailed energetic profiles and structural information about the reaction pathways researchgate.nettamuc.edunih.govmdpi.comacs.orgsciforum.netresearchgate.net. For instance, DFT has been used to optimize the geometries of this compound itself and its related derivatives, providing fundamental structural data researchgate.netkoreascience.kr.

Ab Initio Methods in Diene Research

Ab initio methods, which derive solutions directly from fundamental quantum mechanical principles without empirical parameters, offer a higher level of theoretical rigor. Methods like Coupled Cluster (CC) or Møller–Plesset perturbation theory (MP) can provide highly accurate results for molecular properties. Ab initio calculations have been employed to study the electronic structure and reaction mechanisms of dienes, often serving as benchmarks for DFT methods researchgate.netresearchgate.net.

These methods are particularly valuable for calculating accurate energies, vibrational frequencies, and detailed geometries of molecules and transition states. For example, ab initio studies have investigated the rotational isomerism and conformational preferences of conjugated dienes like 1,3-butadiene (B125203), providing insights into the energy barriers and stable rotamers acs.org. Ab initio calculations, often coupled with transition-state theory, are also used to explore complex reaction pathways, including those involving multiple potential energy surfaces, such as the reaction of atomic oxygen with 1,3-butadiene researchgate.netresearchgate.net. While specific ab initio data for this compound is less prevalent in the surveyed literature, the principles and methodologies are directly applicable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the behavior of molecules over time, including their conformational changes, interactions with their environment, and the dynamics of chemical processes. While direct applications of molecular dynamics simulations specifically for this compound's intrinsic properties were not prominently featured in the reviewed literature, these techniques are generally employed for understanding complex systems, such as protein-ligand interactions or the behavior of polymers derived from dienes researchgate.netscience.gov. The principles of molecular modeling are foundational to understanding the spatial arrangement and potential interactions of molecules like this compound.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in predicting and understanding the mechanisms of chemical reactions involving conjugated dienes. For this compound, key reactions such as the Diels-Alder cycloaddition, hydroboration, and various catalytic transformations have been investigated computationally.

DFT calculations have been instrumental in mapping out the reaction pathways and identifying the geometries and energies of transition states for Diels-Alder reactions involving dienes researchgate.nettamuc.edusciforum.net. These studies help explain the observed regioselectivity and stereoselectivity of these reactions. For example, the photochemical reactions of this compound have been computationally studied, revealing isomerization pathways leading to strained cis,trans-isomers, which then undergo thermal cyclization ncsu.edu. Computational investigations also shed light on the mechanisms of metal-catalyzed reactions, such as the hydroboration of substituted 1,3-octadienes, where DFT has been used to elucidate the role of catalysts and ligands nih.gov. Furthermore, studies on the Diels-Alder reactions of (E)-1,3-octadiene with cyclopropenes have utilized computational analysis to understand the endo-selectivity of these cycloadditions sci-hub.se. The reaction of dienes with hydroxyl radicals has also been computationally modeled, providing insights into energy barriers and reaction rates rsc.org.

Analysis of Stereoelectronic Effects and Conformational Preferences

The electronic distribution and spatial arrangement of atoms within a molecule significantly influence its reactivity and preferred conformations. Computational studies are crucial for analyzing these stereoelectronic effects in conjugated dienes. The delocalization of pi electrons across the conjugated system in this compound contributes to its enhanced stability compared to non-conjugated isomers rsc.orglibretexts.org.

Computational Approaches to Catalyst Design and Optimization

Computational chemistry is an indispensable tool in the rational design and optimization of catalysts for reactions involving this compound and other dienes. By simulating the interactions between catalysts, ligands, and substrates, researchers can predict catalytic activity, selectivity, and reaction pathways.

DFT calculations have been widely applied to study catalytic systems for diene polymerization and functionalization. For instance, DFT has been used to investigate the mechanisms of uranium-mediated C-C coupling reactions involving this compound, providing insights into the coordination of hydrocarbon fragments and the energetic favorability of bimetallic mechanisms researchgate.netacs.orgdokumen.pub. In the field of metal-catalyzed hydroboration, DFT calculations have helped elucidate the origins of regioselectivity and enantioselectivity by analyzing the interactions between cobalt catalysts, ligands, and diene substrates nih.gov. Similarly, computational studies have explored the role of catalyst components, such as those in Lindlar catalysts, in achieving selective hydrogenation of alkynes and dienes masterorganicchemistry.com. These computational approaches enable the fine-tuning of catalyst design to achieve desired outcomes in synthetic processes involving conjugated dienes.

Compound List:

this compound

Environmental and Biological Research Contexts of Dienic Compounds

Biogenic Production and Occurrence in Natural Volatile Profiles

1,3-Octadiene (B86258), an acyclic olefin, is a volatile organic compound (VOC) that has been identified in the natural scent profiles of various organisms, including plants and fungi. chemicalbook.comhmdb.canih.gov Its presence in these natural volatile bouquets points to its role in ecological interactions and biochemical processes.

Occurrence in Plant Volatiles

This compound is a component of the volatile emissions of several plant species. Research has shown its presence in the floral scents of plants, where it can play a role in attracting pollinators. For instance, it is one of the eight identified compounds in the volatile blend of Zamia paucijuga pollen cones. oup.com In this cycad, this compound is present in all sampled individuals, though its relative expression varies. oup.com This compound is also known to be bioactive to the weevil Rhopalotria furfuracea, a pollinator of the related cycad Zamia furfuracea. oup.com In Z. furfuracea, the production of this compound increases in the evening, which is thought to act as a "push" mechanism, encouraging the weevils to leave the pollen cones and move to the ovulate cones, thus facilitating pollination. researchgate.net

Studies on other plant species have also detected this compound. In a study of Ipomopsis aggregata, higher amounts of this compound were released under wetter conditions compared to drier conditions. rsc.org This suggests that environmental factors can influence the emission of this compound. The compound has also been listed as a volatile found in pulses, though not quantified. hmdb.ca

The following table summarizes the occurrence of this compound in the volatiles of different plant species.

| Plant Species | Plant Part | Role/Observation |

| Zamia paucijuga | Pollen Cones | Component of the volatile blend. oup.com |

| Zamia furfuracea | Pollen and Ovulate Cones | Acts in a push-pull mechanism for pollinators. oup.comresearchgate.net |

| Ipomopsis aggregata | Flowers | Higher emissions in wetter conditions. rsc.org |

| Pulses | Not specified | Detected but not quantified. hmdb.ca |

Identification in Fungal Metabolites

This compound has been identified as a metabolite produced by various fungal species. It is considered a characteristic hydrocarbon produced by fungi, distinguishing them from bacteria in some studies. nih.gov Research on volatile metabolites from Aspergillus fumigatus and Penicillium brevicompactum identified this compound as one of the produced hydrocarbons. nih.gov

In the context of forest ecosystems, major volatile compounds attributed to the metabolism of basidiomycete fungi in the soil beneath Picea abies include this compound. nih.gov Its presence, along with other C8 compounds, is indicative of basidiomycete activity. nih.gov Furthermore, (E)-1,3-Octadiene has been identified in the aroma of several well-known edible mushrooms, including the Common Chanterelle (Cantharellus cibarius), the Golden Chanterelle, the Trumpet Chanterelle, the Horn of Plenty (Craterellus cornucopioides), and the Common Hedgehog Fungus (Hydnum repandum). mnhn.fr

The insect pathogen Metarhizium brunneum also produces this compound as part of its volatile profile. nih.gov Studies have shown that the production of this and other VOCs can be influenced by the culture medium and the growth phase of the fungus. nih.gov In wheat kernels contaminated with the fungus Fusarium graminearum, the presence of this compound was positively correlated with the infection rate. figshare.com

The table below lists some fungal species that have been found to produce this compound.

| Fungal Species | Context/Observation |

| Aspergillus fumigatus | Identified as a volatile metabolite. nih.gov |

| Penicillium brevicompactum | Identified as a volatile metabolite. nih.gov |

| Basidiomycetes (in soil) | Indicator of fungal metabolism. nih.gov |

| Cantharellus cibarius (Common Chanterelle) | Component of the mushroom's aroma. mnhn.fr |

| Craterellus cornucopioides (Horn of Plenty) | Component of the mushroom's aroma. mnhn.fr |

| Hydnum repandum (Common Hedgehog Fungus) | Component of the mushroom's aroma. mnhn.fr |

| Metarhizium brunneum | Produced as a volatile organic compound. nih.gov |

| Fusarium graminearum | Correlated with infection rate in wheat kernels. figshare.com |

Microbial Metabolism and Bioremediation Potential

The ability of microorganisms to metabolize hydrocarbons like this compound is a key area of research with implications for bioremediation. ontosight.ai Microbial metabolism encompasses a vast array of biochemical reactions that break down organic matter. libretexts.org Prokaryotes, in particular, can metabolize a wide range of organic and inorganic substances. libretexts.org The degradation of hydrocarbons by microbes is a crucial process for cleaning up environmental pollutants. bsmiab.org

While specific studies detailing the complete microbial metabolic pathway of this compound are not abundant in the provided results, the general principles of microbial hydrocarbon metabolism can be applied. Microorganisms possess enzymes that can break down complex hydrocarbons into simpler, less harmful compounds. libretexts.org For instance, some bacteria are known to degrade chlorinated hydrocarbons like 1,3-dichloropropene, a process that involves initial hydrolysis. frontiersin.org

The potential for bioremediation using microorganisms is significant. bsmiab.org Biosurfactants produced by microbes can enhance the breakdown of pollutants by increasing their bioavailability to the degrading microorganisms. mdpi.com Although direct evidence for the use of this compound in large-scale bioremediation is not provided, its nature as a hydrocarbon suggests it could be a substrate for certain hydrocarbon-degrading microbes. The study of microbial metabolism of various compounds, including those produced by other microbes, is an active area of research. nih.govresearchgate.netlibretexts.org

Role in Biofuel Precursor Research

Research into biofuels is increasingly focused on the conversion of biomass into energy-rich hydrocarbons. mdpi.com One promising avenue involves the use of platform chemicals derived from biomass, such as 2,3-butanediol (B46004) (2,3-BDO), which can be upgraded to fuel-grade compounds. encyclopedia.pubresearchgate.net

The conversion of 2,3-BDO can lead to the production of intermediates like 1,3-butadiene (B125203). mdpi.comresearchgate.net Further chemical processes, such as oligomerization of butadiene, can yield longer-chain hydrocarbons, including (E)-1,3,7-octatriene. mdpi.com While this is not this compound, it highlights a potential pathway from a biomass-derived precursor to a C8 diene. The hydrogenation of such oligomerization products can result in C8–C16 alkanes, which are suitable for use as bio-jet fuels. mdpi.comresearchgate.net

The direct microbial production of this compound as a biofuel precursor is not explicitly detailed in the search results. However, the general strategy of using microbial fermentation to produce platform chemicals that can be chemically converted to fuel additives and biofuels is well-established. encyclopedia.pub The production of various hydrocarbons by microorganisms, including dienes, is a field with potential for developing new biofuel sources.

Future Research Directions and Emerging Opportunities in 1,3 Octadiene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

A primary focus of future research is the creation of novel catalytic systems that offer high selectivity and operate under sustainable, green chemistry principles. The goal is to move away from traditional catalysts that often rely on hazardous reagents and energy-intensive conditions. Research is increasingly targeting catalysts that incorporate earth-abundant, non-toxic metals and bio-inspired frameworks to promote high activity under mild, near-ambient conditions.

Key areas of development include:

Transition Metal Complexes: While palladium-based catalysts have been instrumental, the focus is shifting to more sustainable metals like copper and iron, which are being explored for stereospecific polymerization of 1,3-dienes. mdpi.com

Organocatalysts and Biocatalysts: These systems offer environmentally friendly alternatives to traditional metal-based catalysts, providing high selectivity and efficiency.

Recyclable Frameworks: The development of catalysts on stable, reusable supports is crucial for industrial-scale applications, reducing waste and resource consumption.

These advanced systems are designed to facilitate key transformations such as C–H activation and cross-coupling reactions with high conversion rates while minimizing greenhouse gas emissions. mdpi.com

Table 1: Comparison of Catalytic Systems for Diene Synthesis & Polymerization

| Catalyst System | Key Features | Advantages | Research Focus |

|---|---|---|---|

| Traditional Ziegler-Natta (e.g., Ti, Co, Ni) | Highly active and stereospecific for diene polymerization. | Industrially established for producing cis-1,4 and trans-1,4 polymers. | Improving control over polymer microstructure. |

| Lanthanide-Based (e.g., Nd, Gd) | High activity and selectivity for specific polymer structures. | Can produce high cis-1,4-polyisoprene with specific head-tail arrangements. researchgate.net | Understanding ligand effects on catalyst activity and polymer properties. researchgate.netmdpi.com |

| Emerging Sustainable Catalysts (e.g., Cu, Fe) | Utilize earth-abundant, less toxic metals. mdpi.com | Lower environmental impact, more cost-effective, and comparable activity to traditional systems. mdpi.com | Finding systems with high selectivity and stability for industrial use. mdpi.com |

| Ruthenium-Carbene (for ADMET) | Highly effective for acyclic diene metathesis polymerization. mdpi.com | Tolerant to a wide variety of functional groups, enabling synthesis of functional polymers. researchgate.netnih.gov | Developing stereoretentive catalysts to control cis/trans geometry. nih.govacs.org |

Exploration of New Synthetic Pathways to Functionalized Octadienes

The introduction of functional groups into the octadiene backbone is a significant area of research, as it allows for the synthesis of molecules with tailored properties for applications in pharmaceuticals and materials science. Future work will concentrate on developing more efficient and versatile synthetic methods.

Emerging strategies include:

C–H Functionalization: This approach directly modifies existing carbon-hydrogen bonds, offering a more atom-economical route to functionalized dienes by avoiding the need for pre-functionalized starting materials.

Coordination Polymerization with Functional Monomers: This involves copolymerizing dienes like isoprene (B109036) or butadiene with comonomomers that already contain desired functional groups, such as boronic acid. nih.gov This method allows for the direct incorporation of functionality into the polymer chain.

Radical Polymerization: Free radical polymerization techniques are being used to synthesize diene-based polymers with multiple functional groups, such as amines, within each repeating unit. doi.org

These new pathways are crucial for expanding the chemical space accessible from diene feedstocks, enabling the creation of complex molecules and polymers with novel characteristics. doi.orgresearchgate.net

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of dienes in chemical reactions. Advanced modeling provides deep insights into reaction mechanisms, which is critical for designing more efficient and selective catalysts.

Future computational research will focus on:

Mechanism Elucidation: DFT calculations can clarify reaction pathways, such as the preference for cis-1,4 versus trans-1,4 insertion in polymerization reactions, by analyzing the energy barriers of different transition states. mdpi.comnih.gov

Catalyst Design: By modeling the electronic and steric properties of catalysts, researchers can predict how changes to the catalyst structure will affect its activity and selectivity. This computational-first approach can significantly accelerate the development of new catalytic systems. mdpi.com

Reactivity Prediction: Computational studies can predict the outcome of reactions, such as the competition between concerted Diels-Alder reactions and stepwise diradical pathways, guiding experimental design. nih.govresearchgate.net

These predictive models help rationalize experimental observations and provide a theoretical foundation for the development of new synthetic methodologies. mdpi.commdpi.com

Design of Next-Generation Polymeric Materials Utilizing Diene Monomers

1,3-dienes are versatile monomers for creating a wide range of polymeric materials. researchgate.net Future research is aimed at designing next-generation polymers with precisely controlled architectures and advanced properties. A key technique in this area is Acyclic Diene Metathesis (ADMET) polymerization, which is a step-growth polycondensation method tolerant of many functional groups, making it ideal for creating precisely structured functional polymers. researchgate.netorgoreview.com

Key opportunities in this area include:

Stereocontrolled Polymerization: The geometry (cis/trans) of the double bonds in the polymer backbone dramatically influences the material's thermal and mechanical properties. nih.gov Recent developments in stereoretentive ADMET, using specialized ruthenium catalysts, allow for the synthesis of all-cis polymers from α,ω-diene monomers, providing a powerful handle to modulate material properties. nih.govacs.org

Functional and Bio-Based Polymers: ADMET enables the creation of polymers with regularly spaced functional groups, such as polyesters and polyethers, which are difficult to synthesize via other methods. researchgate.net There is also a strong focus on using monomers derived from renewable resources, like plant oils, to produce chemically recyclable bio-based aliphatic polyesters. mdpi.com

Advanced Co- and Terpolymers: Research into the terpolymerization of ethylene (B1197577), propylene, and various dienes (both conjugated and non-conjugated) using metallocene catalysts is leading to new materials with tailored microstructures and properties. nih.gov

Table 2: Properties of Emerging Diene-Based Polymers

| Polymer Type | Monomer(s) | Synthesis Method | Key Properties & Features |

|---|---|---|---|

| Cis-Selective Polyalkenamers | α,ω-dienes | Stereoretentive ADMET | High cis content (up to 99%), allowing modulation of thermal and mechanical properties. acs.org |

| Bio-Based Aliphatic Polyesters | Derivatives of plant oils (e.g., bis(10-undecenoate)) | ADMET | High molecular weight (Mn > 30,000 g/mol), chemically recyclable, promising tensile properties. mdpi.com |

| Amine-Functionalized Polydienes | 2,3-bis(dimethylaminomethyl)-1,3-butadiene | Free Radical Polymerization | Exclusive 1,4-microstructure; can be quaternized to become water-soluble; potential for coatings and adhesives. doi.org |

| Ethylene/Diene Terpolymers | Ethylene, Propylene, Butadiene, Isoprene, ENB | Metallocene Catalysis | High catalytic activity; dienes incorporated into polymer backbone with regioselectivity. nih.gov |

Investigation into Biological and Environmental Pathways of Dienic Compounds

Understanding the lifecycle of dienic compounds like 1,3-octadiene (B86258) in the environment and in biological systems is a critical area for future research. This includes their natural occurrence, potential bioactivity, and ultimate fate.

Natural Occurrence and Bioactivity: Various octadiene isomers and related compounds have been identified in natural sources. For instance, GC-MS analysis has detected octadiene derivatives in plant extracts, which have shown potential antimicrobial and antioxidant activities. nih.govsciforum.net Further research is needed to isolate these compounds and fully characterize their biological activities.

Environmental Fate: Like the well-studied 1,3-butadiene (B125203), this compound is expected to be volatile and partition primarily to the atmosphere if released into the environment. cdc.govepa.gov In the atmosphere, the dominant degradation pathway is likely rapid photo-initiated reactions with hydroxyl radicals. cdc.gov Its potential for soil adsorption or bioaccumulation is predicted to be low. cdc.gov However, specific experimental data on the environmental fate of this compound is limited and represents a data need. cdc.gov

Biodegradation: The anaerobic degradation of related aromatic compounds like naphthalene (B1677914) is known to occur in contaminated environments, often initiated by microbial consortia including sulfate-reducing bacteria. researchgate.netnih.govasm.org These processes typically begin with carboxylation followed by ring reduction and cleavage. nih.gov While the specific pathways for acyclic dienes like this compound are not well-elucidated, it is plausible that microbial communities can adapt to degrade such hydrocarbons, particularly in contaminated soils and sediments. nih.gov Future research should focus on identifying the specific microbial pathways and enzymes responsible for the breakdown of acyclic dienes in both aerobic and anaerobic conditions.

Q & A

Q. What are the best practices for disposing of this compound waste?

Retrosynthesis Analysis